3-(Chloromethyl)-2-methyl-1,1'-biphenyl

Catalog No.
S732737
CAS No.
84541-46-8
M.F
C14H13Cl
M. Wt
216.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-2-methyl-1,1'-biphenyl

Using 3-phenoxybenzyl chloride in bifenthrin synthesis eliminates acaricidal activity; bromomethyl analogs exhibit moisture sensitivity and degrade during transit. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8) provides the precise alkylating agent for bifenthrin, ensuring miticidal efficacy and scalable esterification. • ≥95% purity, compatible with DBU-catalyzed coupling. • Stable chloromethyl group simplifies logistics and storage. • Stocked for rapid global shipment to support R&D and production.

CAS Number

84541-46-8

Product Name

3-(Chloromethyl)-2-methyl-1,1'-biphenyl

IUPAC Name

1-(chloromethyl)-2-methyl-3-phenylbenzene

Molecular Formula

C14H13Cl

Molecular Weight

216.7 g/mol

InChI

InChI=1S/C14H13Cl/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

NBYFWZAXXNLBEG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CCl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CCl

Synonyms

3-(Chloromethyl)-2-methyl-1,1'-biphenyl, 1,1'-Biphenyl, 3-(chloromethyl)-2-methyl-, 2-Methyl-3-(chloromethyl)biphenyl, 3-(Chloromethyl)-2-methylbiphenyl

Purity

≥95%

Package Size

1 g, 5 g, 10 g, 25 g

3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8) is a specialized biphenyl alkylating agent primarily utilized as the critical building block for the pyrethroid insecticide bifenthrin. Characterized by a chloromethyl electrophilic center and a sterically defined 2-methylbiphenyl core, this compound offers a high-purity route (typically ≥95-97% commercial assay) for direct esterification. In industrial procurement, it is prioritized over its alcohol counterparts because it allows for direct coupling with cyclopropanecarboxylate salts, streamlining the synthesis of high-value crop protection chemicals and advanced organic intermediates .

Substituting 3-(Chloromethyl)-2-methyl-1,1'-biphenyl with more common pyrethroid precursors, such as 3-phenoxybenzyl chloride, fundamentally alters the biological profile of the downstream product, stripping away the acaricidal (miticidal) activity characteristic of bifenthrin. Furthermore, attempting to substitute the chloromethyl leaving group with a bromomethyl analog introduces severe scalability issues, including increased moisture sensitivity, higher degradation rates during transit, and unfavorable halogen economics. Consequently, utilizing the exact chloromethyl-2-methylbiphenyl structure is mandatory for manufacturers requiring both process stability and the specific pharmacological efficacy of the target pyrethroid [1].

Elimination of Acid Chloride Intermediates in Esterification

In the synthesis of bifenthrin, utilizing 3-(Chloromethyl)-2-methyl-1,1'-biphenyl allows for the direct alkylation of cyclopropanecarboxylic acid derivatives in the presence of a base (e.g., DBU). This single-step nucleophilic substitution bypasses the need to convert the acid into an acid chloride. In contrast, using the comparator 2-methyl-3-phenylbenzyl alcohol necessitates the use of thionyl chloride or phosgene on the acid partner, generating corrosive HCl and SO2 byproducts while adding a distinct unit operation. The chloromethyl route thus improves process throughput and safety [1].

Evidence DimensionProcess steps for esterification
Target Compound Data1-step direct coupling (alkyl chloride + acid salt)
Comparator Or Baseline2-Methyl-3-phenylbenzyl alcohol (requires 2 steps: acid chlorination + alcoholysis)
Quantified DifferenceElimination of 1 unit operation and corrosive halogenating reagents
ConditionsIndustrial-scale pyrethroid esterification

Bypassing the acid chloride intermediate significantly reduces reactor corrosion, reagent costs, and hazardous waste generation in bulk agrochemical manufacturing.

Thermal and Hydrolytic Stability vs. Brominated Analogs

While benzyl bromides offer higher electrophilic reactivity, 3-(Chloromethyl)-2-methyl-1,1'-biphenyl provides a highly favorable balance of reactivity and storage stability. Benzyl chlorides typically exhibit significantly lower rates of spontaneous hydrolysis under ambient atmospheric moisture compared to their brominated counterparts. This translates to a longer shelf life and a reduced requirement for strict anhydrous storage conditions. Furthermore, the atomic weight difference and raw material costs make the chloromethyl derivative far more cost-effective per mole of active alkylating agent [1].

Evidence DimensionHydrolytic stability and raw material cost
Target Compound DataHigh stability under standard dry storage; lower cost per mole
Comparator Or Baseline3-(Bromomethyl)-2-methyl-1,1'-biphenyl (highly moisture sensitive; higher cost)
Quantified DifferenceExtended shelf life and reduced equivalent weight cost
ConditionsBulk storage and handling at ambient temperatures

For procurement teams, the chloromethyl variant minimizes degradation losses during shipping and storage while optimizing the cost of goods sold (COGS).

Downstream Efficacy Profile in Agrochemicals

The specific 2-methyl-1,1'-biphenyl architecture delivered by 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is the structural determinant for the biological activity of bifenthrin. When compared to pyrethroids synthesized from the industry-standard 3-phenoxybenzyl chloride (e.g., permethrin), the biphenyl-derived product demonstrates potent acaricidal (miticidal) activity alongside standard insecticidal properties. The rigid biphenyl system and the steric influence of the 2-methyl group prevent rapid enzymatic degradation in certain pest species, providing a dual-action efficacy profile [1].

Evidence DimensionDownstream biological activity spectrum
Target Compound DataYields bifenthrin (broad-spectrum insecticidal + potent acaricidal activity)
Comparator Or Baseline3-Phenoxybenzyl chloride (yields permethrin; primarily insecticidal, weak acaricidal)
Quantified DifferenceAddition of commercial acaricidal efficacy
ConditionsField application of downstream pyrethroid formulations

Procuring this specific core is non-negotiable for manufacturers aiming to produce dual-action crop protection products rather than standard single-action insecticides.

Commercial Synthesis of Bifenthrin

The primary and most critical application for 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is as the direct alkylating agent in the commercial-scale production of the pyrethroid insecticide bifenthrin. Its use allows for efficient DBU-catalyzed or phase-transfer coupling with cyclopropanecarboxylate salts, streamlining the manufacturing process [1].

Development of Biphenyl-Based Agrochemicals

Beyond bifenthrin, the compound serves as a high-purity building block for R&D teams designing next-generation crop protection agents. The stable chloromethyl group allows for diverse nucleophilic substitutions to explore the structure-activity relationships of the 2-methylbiphenyl pharmacophore [2].

Advanced Organic Synthesis of Sterically Hindered Systems

In synthetic chemistry workflows, this compound is utilized to introduce the 2-methylbiphenyl moiety into complex molecules. The steric bulk of the ortho-methyl group relative to the biphenyl linkage provides a distinct three-dimensional conformation, making it a valuable intermediate for specialized ligands or active pharmaceutical ingredients requiring restricted rotation [3].

XLogP3

4.3

Wikipedia

3-(Chloromethyl)-2-methyl-1,1'-biphenyl

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